3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one
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Overview
Description
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one is a chemical compound belonging to the class of dihydrobenzisoxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one typically involves the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones, followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . This method is effective and allows for the preparation of various derivatives with potential biological activities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one involves its interaction with molecular targets such as HSP90. The compound’s structure allows it to bind to these targets, inhibiting their function and leading to various biological effects, including antiproliferative activity against cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine: Another dihydrobenzisoxazole with similar structural features.
8-aryl-4,5-dihydrothiazolo[4′,5′3,4]benzo[1,2-c]isoxazol-2-amines: Compounds with related structures and potential biological activities.
Uniqueness
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-methoxy-6,7-dihydro-5H-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C8H9NO3/c1-11-8-7-5(10)3-2-4-6(7)12-9-8/h2-4H2,1H3 |
InChI Key |
XUVOFXZHAXRKCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC2=C1C(=O)CCC2 |
Origin of Product |
United States |
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